molecular formula C24H16Br4Ge B14890079 Tetrakis(4-bromophenyl)germane

Tetrakis(4-bromophenyl)germane

Cat. No.: B14890079
M. Wt: 696.6 g/mol
InChI Key: ZFNUEFPJNLLXGP-UHFFFAOYSA-N
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Description

Historical Development and Contemporary Significance of Organogermanium Compounds

The field of organogermanium chemistry dates back to 1887 with the synthesis of the first organogermanium compound, tetraethylgermane. pharmacy180.comwikipedia.org However, it wasn't until the mid-20th century that the synthesis and study of these compounds became more widespread. pharmacy180.com Initially, the high cost of germanium limited the development of its organometallic chemistry compared to other elements in group 14, such as silicon and tin. wikipedia.org

In recent decades, organogermanium compounds have found applications in various fields. exlibrisgroup.com They are utilized in the electronics industry, particularly in metal-organic vapor phase epitaxy (MOVPE) for depositing germanium films. wikipedia.org Furthermore, certain organogermanium compounds have been investigated for their potential medicinal properties. paperpublications.orgnih.gov The contemporary significance of organogermanium compounds lies in their diverse applications, ranging from materials science to medicinal chemistry, driven by their unique chemical and physical properties. exlibrisgroup.comwiley.com

Classification and Structural Features of Tetraarylgermanes

Organogermanium compounds are chemical species that contain at least one carbon-germanium (C-Ge) bond. wikipedia.org They can be broadly classified based on the number and nature of the organic groups attached to the germanium atom. Tetraarylgermanes are a subclass of organogermanium compounds where the germanium atom is bonded to four aryl (aromatic) groups.

The majority of organogermanium compounds, including tetraarylgermanes, exhibit a tetrahedral geometry around the central germanium atom. wikipedia.org The C-Ge bonds are generally stable in air. wikipedia.org The structure of Tetrakis(4-bromophenyl)germane consists of a central germanium atom covalently bonded to the carbon atoms of four separate 4-bromophenyl rings. This symmetrical, tetrahedral arrangement provides a rigid and well-defined three-dimensional scaffold.

Research Impetus for this compound: A Multifunctional Organogermane Scaffold

The research interest in this compound stems from its potential as a multifunctional building block in the synthesis of novel materials. The presence of four bromine atoms on the phenyl rings provides reactive sites for further chemical transformations. These bromine atoms can be readily substituted or used in cross-coupling reactions to introduce other functional groups or to link the germane (B1219785) core into larger supramolecular structures or polymers.

This versatility makes this compound a valuable precursor for creating complex molecules with specific electronic, optical, or structural properties. Its tetrahedral geometry is also crucial, as it allows for the construction of three-dimensional networks and materials with defined architectures.

Overview of Key Research Areas Pertaining to Polyaryl-Substituted Germanes

The study of polyaryl-substituted germanes, a class that includes this compound, is an active area of research. Key research areas include:

Materials Science: The development of new materials with tailored properties is a major focus. The rigid, tetrahedral structure of polyaryl-substituted germanes makes them ideal components for creating porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Organic Electronics: The electronic properties of polyaryl-substituted germanes are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. researchgate.net The ability to modify the peripheral aryl groups allows for the fine-tuning of the electronic and photophysical properties of these molecules.

Supramolecular Chemistry: The well-defined geometry of these compounds makes them excellent building blocks for the construction of complex supramolecular assemblies through non-covalent interactions. These assemblies can exhibit interesting host-guest chemistry and have potential applications in sensing and molecular recognition.

Catalysis: While less common, some organogermanium compounds have been investigated for their catalytic activity. The ability to incorporate catalytically active sites onto the aryl rings of polyaryl-substituted germanes is an area of ongoing interest.

Properties

Molecular Formula

C24H16Br4Ge

Molecular Weight

696.6 g/mol

IUPAC Name

tetrakis(4-bromophenyl)germane

InChI

InChI=1S/C24H16Br4Ge/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H

InChI Key

ZFNUEFPJNLLXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Ge](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

Synthetic Methodologies for Tetrakis 4 Bromophenyl Germane and Analogous Poly Halophenyl Germanes

Precursor Chemistry and Synthesis of Germanium Halides and Organometallic Reagents

Classical Grignard and Organolithium Approaches to Tetraarylgermanes

The most traditional and widely employed method for the synthesis of tetraarylgermanes involves the reaction of germanium tetrachloride with an excess of an aryl Grignard or aryllithium reagent. These reactions proceed via a nucleophilic substitution mechanism where the highly polarized carbon-metal bond of the organometallic reagent attacks the electrophilic germanium center, displacing the chloride leaving groups.

Grignard Reagents: The Grignard approach involves the preparation of an arylmagnesium halide, such as 4-bromophenylmagnesium bromide, by reacting the corresponding aryl halide (e.g., 1,4-dibromobenzene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.org Subsequently, four equivalents of this Grignard reagent are reacted with one equivalent of germanium tetrachloride. The general reaction is as follows:

4 Ar-MgX + GeCl₄ → Ar₄Ge + 4 MgXCl

This method has been successfully used for the synthesis of a wide range of tetraarylsilanes and tetraarylmethanes, and the principle is directly applicable to their germanium counterparts. researchgate.netchemicalbook.com For instance, the synthesis of tetrakis(4-bromophenyl)silane (B1601375) has been achieved by treating tetraethyl orthosilicate (B98303) with the corresponding aryllithium reagent, highlighting the utility of this general approach. researchgate.net

Organolithium Reagents: Similar to Grignard reagents, aryllithium reagents are powerful nucleophiles for the formation of carbon-germanium bonds. They are typically prepared through the reaction of an aryl halide with an alkyllithium reagent, such as n-butyllithium, or by direct lithiation. The synthesis of tetrakis(p-bromophenyl)methane, for example, involves the reaction of 1,4-dibromobenzene (B42075) with n-butyllithium followed by the addition of carbon tetrachloride. chemicalbook.com A parallel strategy using germanium tetrachloride would yield the desired tetrakis(4-bromophenyl)germane:

4 Ar-Li + GeCl₄ → Ar₄Ge + 4 LiCl

These classical methods are effective for producing symmetrically substituted tetraarylgermanes. The choice between Grignard and organolithium reagents often depends on factors like precursor availability, solubility, and reactivity.

Advanced Transmetalation Strategies for Germanium-Carbon Bond Formation

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic group from one metal to another. researchgate.netwikipedia.org This strategy is particularly useful in cross-coupling reactions and for the synthesis of organometallic compounds that are otherwise difficult to prepare. wikipedia.org In the context of germanium chemistry, transmetalation can be employed to form carbon-germanium bonds, often with high selectivity and functional group tolerance.

The general form of a transmetalation reaction is:

M₁-R + M₂-X → M₁-X + M₂-R

This process is a key step in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, where an organoboron or organotin compound, respectively, transfers its organic group to a palladium catalyst. wikipedia.org While less common than for other metals, organogermanium compounds can participate in such reactions. The reactivity of organogermanes in palladium-catalyzed cross-coupling has been explored, although their lower reactivity compared to other organometallics can be a challenge. wikipedia.org

More advanced strategies may involve the transmetalation of an organometallic reagent (e.g., organolithium or Grignard) to a different metal center before the final reaction with the germanium halide. This can modulate the reactivity and selectivity of the process. Furthermore, studies on the reaction of germanium tetrachloride with chloro(phenyl)silanes in the presence of a Lewis acid like aluminum chloride show that a radical exchange between germanium and silicon can occur, representing another form of ligand transfer between main group elements. researchgate.net

Direct and Indirect Functionalization of Arylgermanes with Halogen Substituents

An alternative to building the halogenated aryl germane (B1219785) from halogenated precursors is to introduce the halogen substituents onto a pre-formed arylgermane core, such as tetraphenylgermane (B86223). This can be achieved through direct electrophilic halogenation of the aromatic rings.

Orthogonal Halogenation of Aryltrimethylgermanes

Recent research has demonstrated the unique reactivity of arylgermanes, allowing for selective halogenation reactions. Studies have shown that the triethylgermyl group (GeEt₃) can act as an effective directing group and can be selectively cleaved in the presence of other functionalities. While the specific term "orthogonal halogenation of aryltrimethylgermanes" is a niche topic, the principle of selective halogenation of arylgermanes is well-established. This selectivity allows for the introduction of different halogens into a molecule in a controlled manner.

Bromination of Phenylgermane (B1623500) Derivatives and Related Reactions

The direct bromination of phenylgermane derivatives can be achieved using standard electrophilic brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The germanium moiety can influence the regioselectivity of the bromination. For example, in the synthesis of this compound, if one were to start from tetraphenylgermane, the challenge would be to achieve complete and selective para-bromination on all four phenyl rings without significant side reactions. The reaction conditions, including the choice of solvent and catalyst (e.g., a Lewis acid), would be critical in directing the electrophilic attack to the desired position and driving the reaction to completion.

Convergent and Divergent Synthetic Pathways for Polysubstituted Arylgermanes

The construction of complex molecules like polysubstituted arylgermanes can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of different fragments of the final molecule, which are then coupled together in the later stages of the reaction sequence. For this compound, a convergent approach is the most logical and is exemplified by the classical Grignard and organolithium methods described in section 2.1.1. In this strategy, the 4-bromophenyl fragment (as an organometallic reagent) is prepared separately and then all four fragments are "converged" onto the central germanium tetrachloride core in a single step.

A divergent synthesis , on the other hand, starts from a central core molecule which is then elaborated through a series of reactions to create a library of related compounds. nih.gov For example, one could synthesize tetraphenylgermane as the core molecule. This single compound could then be subjected to various halogenation reactions (bromination, iodination, chlorination) under different conditions to produce a diverse set of poly(halophenyl)germanes. This strategy would be particularly efficient for creating a library of analogous compounds for screening or further functionalization, as a single starting material gives rise to multiple products. While specific, detailed examples of divergent synthesis for polysubstituted arylgermanes are not prevalent in the reviewed literature, the principles of this strategy are applicable to this class of compounds.

Emerging Methodologies in Organogermane Synthesis

The synthesis of organogermanes, including complex structures like this compound, is advancing beyond traditional methods that often require harsh reagents like organolithium and Grignard reagents. wikipedia.org Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and sustainable protocols for the formation of carbon-germanium (C-Ge) bonds. These emerging methodologies often provide access to complex molecules under milder conditions with greater functional group tolerance. researchgate.netnih.gov

Transition-Metal-Catalyzed Cross-Coupling

Historically, organogermanes have been underutilized in transition-metal-catalyzed cross-coupling reactions compared to their organoboron and organosilicon counterparts. nih.govresearchgate.net However, recent studies have unveiled new activation modes that transform robust organogermane compounds into highly reactive and chemoselective coupling partners. nih.govresearchgate.net Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck-type couplings, are foundational, but the field has expanded to include a variety of transition metals. wikipedia.orgtuwien.at

Recent progress has highlighted the versatility of metals like nickel, cobalt, iron, copper, and rhodium in catalyzing C-Ge bond formation. researchgate.netacs.org For instance, nickel-catalyzed reductive cross-coupling between chlorogermanes and organic electrophiles has emerged as a powerful tool. researchgate.net Similarly, cobalt-catalyzed cross-electrophile coupling provides an efficient route to aryl, vinyl, and alkyl germanes under mild, electrochemically-induced conditions. acs.org These methods are significant as they expand the scope and applicability of organogermane synthesis. researchgate.net

Direct C-H Bond Germanation

A paradigm shift in synthetic logic is the move towards direct C-H activation, which circumvents the need for pre-functionalized substrates like aryl halides. nih.gov This strategy is highly atom-economical and streamlines the synthesis of complex molecules. Transition metal catalysis is central to this approach, with metals like palladium, rhodium, and iridium enabling the cleavage of a C-H bond and subsequent formation of a C-Ge bond. nih.govyoutube.com C(sp²)–H activation on an aromatic ring allows for the direct installation of a germanium moiety without requiring a halogen or other leaving group, offering a conceptually novel and more efficient route to compounds like poly(halophenyl)germanes. nih.gov While challenges in selectivity and reactivity remain, C-H activation is a rapidly developing frontier in organometallic chemistry. nih.govrsc.orgyoutube.com

Photoredox and Electrochemical Synthesis

Modern synthetic chemistry has embraced photoredox and electrochemical methods to achieve transformations under exceptionally mild conditions. researchgate.netyoutube.com

Photoredox Catalysis : By merging photoredox catalysis with transition-metal catalysis, new radical pathways for C-Ge bond formation have been unlocked. researchgate.netrsc.org This approach typically involves a photocatalyst (often based on iridium or ruthenium) that, upon light absorption, initiates single-electron transfer processes to generate reactive radical intermediates that can engage in C-Ge bond formation. youtube.com

Electrosynthesis : Electrochemical methods provide a reagent-free way to drive redox reactions. acs.orgacs.org An efficient cobalt-catalyzed carbon–germanium bond formation can be induced electrochemically, demonstrating a sustainable strategy that avoids chemical oxidants or reductants. acs.org

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force from ball milling or extrusion to drive chemical reactions, represents a significant advancement in green and sustainable synthesis. acs.orgyoutube.com These solvent-free or low-solvent methods can produce organogermanium compounds with high purity. acs.org Notably, organogermanium compounds have been prepared directly from metallic germanium or germanium oxide via liquid-assisted grinding (LAG) techniques, showcasing a novel and environmentally friendly route that avoids bulk solvents and potentially hazardous reagents. acs.org This approach is particularly promising for scaling up the production of functional materials in a sustainable manner. youtube.com

Table 1: Overview of Emerging Synthetic Methodologies for Organogermanes

MethodologyTypical Catalysts/ConditionsKey FeaturesType of Bond Formation
Transition-Metal Cross-Coupling Pd, Ni, Co, Fe, Cu complexes researchgate.netacs.orgHigh chemoselectivity; milder conditions than classic methods; broad functional group tolerance. nih.govresearchgate.netC(sp²)-Ge, C(sp³)-Ge
Direct C-H Germanation Pd, Rh, Ir complexes nih.govyoutube.comHigh atom economy; avoids pre-functionalization of substrates; streamlines synthetic routes. nih.govC(sp²)-Ge
Photoredox Catalysis Ir or Ru photocatalysts combined with transition metals (e.g., Ni, Cu). researchgate.netVery mild reaction conditions (e.g., visible light, room temp.); radical-based pathways. youtube.comC(sp³)-Ge, C(sp²)-Ge
Electrochemical Synthesis Co catalysts; undivided electrochemical cell. acs.orgAvoids chemical redox agents; sustainable and mild conditions. acs.orgacs.orgC(sp²)-Ge, C(sp³)-Ge
Mechanochemical Synthesis Ball milling (solvent-free or liquid-assisted grinding). acs.orgEnvironmentally friendly (solvent-free); access to novel reactivity. youtube.comC-Ge

Reactivity and Reaction Mechanisms of Tetrakis 4 Bromophenyl Germane Derivatives

Germanium-Carbon Bond Reactivity in Cross-Coupling and Functionalization

The reactivity of the germanium-carbon (Ge-C) bond in tetrakis(4-bromophenyl)germane and its derivatives is a key area of research, particularly in the context of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The activation of the Ge-C bond often requires specific catalytic systems due to its relatively low reactivity compared to other organometallic reagents. However, this perceived inertness can be exploited to achieve high chemoselectivity and orthogonal reactivity in the presence of other reactive functional groups.

Palladium Catalysis:

Palladium complexes are highly versatile catalysts for cross-coupling reactions. In the case of organogermanium compounds like this compound, the choice of the palladium catalyst and reaction conditions is crucial for activating the Ge-C bond. Electron-deficient palladium catalysts, such as those generated from Pd(TFA)₂ (palladium trifluoroacetate), have shown efficacy in promoting the transmetalation of aryl germanes. This is attributed to the thermodynamic driving force provided by the formation of a stable Ge-Et₃(TFA) species.

A notable example of chemoselectivity is the use of palladium nanoparticles, which are exclusively reactive towards organogermanes in the presence of aryl iodides or aryl iodonium (B1229267) salts, leaving other functional groups like aryl boronic esters untouched. This is in stark contrast to traditional Pd(0)-catalyzed conditions where aryl germanes are generally inert while aryl boronic esters are reactive. This orthogonality allows for sequential cross-coupling reactions on a multifunctional molecule.

Gold Catalysis:

Gold catalysts, particularly electron-deficient Au(I) and Au(III) complexes, have emerged as powerful tools for the activation of C-Ge bonds. Gold catalysis enables highly efficient and orthogonal reactivity of aryl germanes with arenes under mild conditions. Mechanistic studies suggest that the reactivity of aryl germanes with gold catalysts stems from the relatively low bond dissociation energy of the C-Ge bond. This allows for selective transformations that would be challenging with other transition metals. The use of air- and moisture-stable gold catalysts further enhances the practical applicability of these methods. Dual catalysis systems involving gold and another transition metal, such as palladium, have also been developed to expand the scope of organogold intermediates in cross-coupling reactions.

Computational studies, specifically Density Functional Theory (DFT) calculations, have indicated that the conventional concerted transmetalation mechanism for ArGeEt₃ with Pd(II) complexes has a high energy barrier. Instead, an electrophilic aromatic substitution (SEAr) type pathway is kinetically more favorable for the activation of C-Ge bonds. This mechanism involves the attack of an electrophilic transition metal catalyst on the electron-rich aromatic ring attached to the germanium atom.

This SEAr-type activation is particularly relevant when using highly electrophilic or electron-deficient transition metal catalysts. The unique reactivity profile of organogermanes, governed by this pathway, allows for excellent chemoselectivity and tolerance of other traditionally reactive functional groups.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. In the context of germanium chemistry, these processes are crucial for the formation and cleavage of bonds at the metal center.

An oxidative addition reaction involves the insertion of a metal center into a covalent bond, leading to an increase in both the oxidation state and coordination number of the metal. For organogermanium compounds, a transition metal can oxidatively add to the Ge-C bond, forming a new metal-germanium and metal-carbon bond. This process requires the metal complex to have a vacant coordination site.

Reductive elimination is the reverse process, where two ligands on a metal center are eliminated to form a new covalent bond, while the metal's oxidation state and coordination number decrease. This step is often the final product-forming step in a catalytic cycle. The balance between oxidative addition and reductive elimination is critical for catalytic turnover. While oxidative addition of alkyl halides to a metal center is common, the reverse reductive elimination is rare. Conversely, reductive elimination of alkanes from alkyl hydride complexes is common, but the corresponding oxidative addition of alkanes is challenging.

The stability of germanium in the +2 oxidation state is higher than that of silicon, which can influence the thermodynamics of oxidative addition and reductive elimination processes involving germanium compounds.

Reactivity of the Aryl Bromide Moieties

The four bromine atoms on the phenyl rings of this compound provide additional sites for chemical modification, offering a pathway to highly functionalized molecules.

The carbon-bromine (C-Br) bonds in this compound are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with organoboron, organozinc, or terminal alkyne reagents, respectively.

The key to achieving selectivity is to employ reaction conditions where the C-Br bond is activated preferentially over the Ge-C bond. This is often achievable with standard Pd(0) catalysts, under which the Ge-C bond is relatively inert. For instance, easily accessible arylgermanium trichlorides have been shown to undergo palladium-catalyzed cross-coupling reactions with aryl bromides. The use of specific ligands, such as tetraphosphines, can enhance the efficiency and functional group tolerance of these reactions.

Below is a table summarizing various cross-coupling reactions applicable to aryl bromides:

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki CouplingOrganoboronic acid/esterPd catalyst, BaseC-C
Negishi CouplingOrganozinc reagentPd or Ni catalystC-C
Sonogashira CouplingTerminal alkynePd catalyst, Cu co-catalyst, BaseC-C (alkyne)
Heck CouplingAlkenePd catalyst, BaseC-C (alkene)
Buchwald-Hartwig AminationAminePd catalyst, BaseC-N

This table provides a general overview of common cross-coupling reactions.

Beyond cross-coupling, the brominated aromatic rings can undergo other substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the germanium center itself is not a strong electron-withdrawing group in the traditional sense required to activate the ring for SNAr. Therefore, direct nucleophilic substitution of the bromine atoms by common nucleophiles is generally not a favored pathway under standard conditions. The reaction typically requires either a strong activating group (like a nitro group) ortho or para to the leaving group or very harsh reaction conditions.

Electrophilic Aromatic Substitution (SEAr):

The bromophenyl rings in this compound can, in principle, undergo further electrophilic aromatic substitution. However, the bromine atoms are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene (B151609). They are also ortho, para-directing, meaning that an incoming electrophile would

Article on this compound Deferred Due to Lack of Specific Research Data

An in-depth article focusing on the chemical compound "this compound," intended to detail its reactivity and reaction mechanisms, cannot be generated at this time due to a lack of specific scientific literature and data for this particular molecule. Despite extensive searches for information pertaining to its radical chemistry, photoredox catalysis, Lewis acidity, and coordination chemistry, the available research is insufficient to construct a thorough and scientifically accurate article as per the requested detailed outline.

General information on related organogermanium compounds, radical reactions, and photoredox catalysis exists. For instance, studies on germyl (B1233479) radicals confirm their stability, and research into photoredox catalysis highlights its broad applications, including the dehalogenation of aryl halides. Similarly, methods for determining the Lewis acidity of various organometallic compounds, such as the Gutmann-Beckett method, are well-documented.

However, specific experimental or computational data on this compound is not presently available in the public domain. Research into the radical reactions of this compound, its potential role in photoredox catalysis, and a quantitative or even qualitative assessment of its Lewis acidity has not been found. Furthermore, detailed studies on its coordination chemistry are also absent from the available literature.

To produce an article that is both scientifically rigorous and strictly adheres to the specified topics of radical chemistry, photoredox catalysis, Lewis acidity, and coordination chemistry of this compound, direct research on this compound is necessary. Without such dedicated studies, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the generation of the article is deferred until specific research findings on this compound become available.

Advanced Spectroscopic and Structural Characterization of Tetrakis 4 Bromophenyl Germane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Germanium-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the chemical environment of atomic nuclei. For organogermanium compounds, multinuclear NMR techniques are particularly insightful.

Multinuclear NMR Applications

While standard ¹H and ¹³C NMR provide information about the organic ligands, direct observation of the germanium nucleus offers unique structural information. The only NMR active nucleus of germanium is ⁷³Ge. huji.ac.il However, ⁷³Ge NMR spectroscopy presents significant challenges due to the nucleus's low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment. huji.ac.ilresearchgate.net The large quadrupole moment can lead to very broad resonance signals if the germanium atom is not in a highly symmetric environment, often rendering them unobservable on a high-resolution spectrometer. huji.ac.ilresearchgate.net

Despite these difficulties, solid-state magic angle spinning (MAS) ⁷³Ge NMR has been successfully applied to some organogermanium compounds. nih.gov For tetrasubstituted germanes with identical substituents, which possess high symmetry around the germanium atom, observable signals are often detected. nih.gov In contrast, compounds with less symmetrical substitution patterns tend to exhibit broad peaks, and trisubstituted germanes often fail to produce a signal at all, highlighting the critical role of molecular symmetry in ⁷³Ge NMR. researchgate.netnih.gov

For tetrakis(4-bromophenyl)germane, the symmetrical arrangement of the four 4-bromophenyl groups around the central germanium atom would theoretically allow for the acquisition of a ⁷³Ge NMR spectrum. The chemical shift would provide direct insight into the electronic environment of the germanium center.

Interactive Data Table: Properties of ⁷³Ge Isotope

PropertyValue
Spin9/2
Natural Abundance7.73%
Chemical Shift Range1261 ppm
Frequency Ratio (Ξ)3.488315%
Reference Compoundneat (CH₃)₄Ge
Linewidth of Reference0.5 Hz
T₁ of Reference0.295 s
Receptivity rel. to ¹H (nat. abund.)1.09 × 10⁻⁴
Receptivity rel. to ¹³C (nat. abund.)0.642

This data is compiled from known properties of the ⁷³Ge nucleus. huji.ac.il

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in characterizing the molecular geometry of various tetra-substituted phenyl compounds, including those with central atoms like carbon and silicon, which are isostructural to this compound. nih.govsigmaaldrich.comrsc.org

The crystal structure of the isomorphous tetrakis(4-bromophenyl)methane (B171993) reveals that the molecule adopts a tetrahedral geometry, with the four bromophenyl groups arranged around the central carbon atom. rsc.org In this series of halo-substituted tetraphenylmethanes, the molecules exhibit similar columnar packing in the solid state. rsc.org It is highly probable that this compound would adopt a similar tetrahedral coordination around the central germanium atom, with the four Ge-C bonds directed towards the vertices of a tetrahedron. The 4-bromophenyl rings would be expected to be tilted with respect to the Ge-C axes.

Detailed analysis of the diffraction data would yield precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as halogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Spectroscopic Investigations: Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information regarding the vibrational and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C-Br, and Ge-C bonds. The disappearance of signals related to bromine can indicate polymer formation in related reactions. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy investigates the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic bromophenyl rings. The position and intensity of these bands are influenced by the substitution pattern and the central germanium atom. In similar porphyrin compounds, an intense Soret band and multiple Q-bands are typically observed. researchgate.netnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would provide a precise mass measurement, confirming the molecular formula C₂₄H₁₆Br₄Ge. chemspider.comguidechem.com

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of bromine atoms and phenyl groups, providing further structural confirmation.

Electrochemical Studies: Cyclic Voltammetry and Related Techniques

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule, specifically its ability to be oxidized or reduced. While direct electrochemical studies on this compound are not widely reported, the behavior of related compounds like tris(4-bromophenyl)amine (B153671) provides valuable insights. researchgate.net

In cyclic voltammetry experiments, tris(4-bromophenyl)amine exhibits a reversible one-electron oxidation to form a stable cation-radical. researchgate.net It is plausible that this compound could also undergo oxidation or reduction at the bromophenyl ligands under appropriate electrochemical conditions. The electrochemical behavior would be influenced by the electron-donating or -withdrawing nature of the substituents and the central germanium atom. Such studies can provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Tetrakis 4 Bromophenyl Germane

Quantum Mechanical Descriptions of Germanium-Carbon and Germanium-Halogen Bonds

The bonds between germanium and carbon (Ge-C) and the indirect influence of the bromine substituent are central to the chemistry of tetrakis(4-bromophenyl)germane. Quantum mechanical methods allow for a detailed description of the electron distribution and energetics of these bonds.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organogermanium compounds due to its balance of computational cost and accuracy. nih.gov DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and the energies of molecular orbitals. For this compound, DFT can elucidate the nature of the Ge-C bond, which is significantly longer and weaker than a corresponding C-C bond, and how the electronic properties are influenced by the four bromophenyl groups.

Studies on related organogermanium compounds demonstrate that DFT methods, such as those employing the G4 level of theory, provide reliable energy values. researchgate.net The increased lengths of Ge-C and Ge-H bonds compared to their silicon analogues are a key factor contributing to differences in their chemistry. researchgate.net In the context of this compound, the electronegative bromine atom on the phenyl ring influences the electronic environment of the germanium center. This effect can be quantified through DFT by analyzing charge distributions and orbital energies. For instance, calculations on substituted systems show that more electronegative substituents can induce larger geometric distortions and affect the strength of bonding. acs.org Time-dependent DFT (TDDFT) is also employed to simulate and interpret the electronic absorption spectra of such compounds. nih.gov

Table 1: Representative Theoretical Data for Aryl-Germanium Systems from DFT Calculations. (Note: Data is illustrative of typical findings for related systems, not specific experimental values for this compound).
ParameterTypical Calculated ValueSignificance
Ge-C Bond Length~1.95 - 1.98 ÅIndicates the distance between Germanium and the ipso-Carbon of the phenyl ring.
C-Ge-C Bond Angle~109.5° (Tetrahedral)Describes the geometry around the central Germanium atom.
HOMO-LUMO Gap~4-5 eVRelates to the electronic excitability and kinetic stability of the molecule.
Mulliken Charge on GeVaries with substituentIndicates the partial charge on the Germanium atom, influenced by attached groups.

While DFT is widely used, ab initio (from first principles) wave-function based methods provide a systematically improvable hierarchy of accuracy for electronic structure calculations. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can offer benchmark-quality results for smaller systems, which can then be used to validate DFT functionals.

Ab initio molecular dynamics simulations have been successfully used to study the properties of germanium in different phases, indicating the robustness of these first-principles approaches. aps.org For a molecule like this compound, these methods can provide a highly accurate description of electron correlation effects, which are important for a precise understanding of bond energies and reaction barriers. Calculations on germanium compounds like GeSe have been performed using both DFT and ab initio approaches to analyze electronic and optical properties, showing good agreement with experimental data. nih.govcapes.gov.br These studies underscore the utility of ab initio methods in providing a detailed picture of the electronic band structure and the nature of orbital contributions. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Mechanisms

Understanding how this compound participates in chemical reactions is crucial for its application. Computational modeling allows for the exploration of potential reaction pathways and the characterization of transient species that are difficult to observe experimentally.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. For reactions involving organogermanium compounds, computational chemists locate the TS structure on the potential energy surface. This is often followed by an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS correctly connects the reactants and products. researchgate.net

For example, in a hypothetical nucleophilic substitution at the germanium center, calculations would model the approach of the nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of a leaving group. The energy profile generated from these calculations provides a quantitative measure of the reaction's feasibility. Similar computational protocols involving DFT have been used to unravel complex, multi-step reaction mechanisms in related catalytic cycles, successfully mapping out the entire reaction energy profile. acs.org

The four bromophenyl groups in this compound are not passive spectators. Their electronic properties—specifically the electron-withdrawing nature of the bromine atom—can significantly influence the reactivity of the germanium center. Computational studies on substituted systems are essential to systematically probe these effects. acs.org

Theoretical investigations have shown that the electronic effect of substituents plays a decisive role in the stability and geometry of germanium compounds. acs.org More electronegative substituents can alter the energies of frontier orbitals, making the germanium center more or less susceptible to nucleophilic or electrophilic attack. For instance, studies on substituted dihydroisoquinolines reacting with Meldrum's acid have used DFT calculations to explain how different substituents direct the reaction down divergent pathways, a finding that is directly applicable to understanding reactivity in substituted aryl-germane systems. acs.org By computationally replacing the bromine atoms in this compound with other groups (e.g., electron-donating methyl groups or strongly electron-withdrawing nitro groups), one can construct a theoretical reactivity scale and gain a deeper understanding of the structure-activity relationship. acs.org

Analysis of Electronic Delocalization and Aromaticity in Aryl-Germanium Systems

Aromaticity itself is a complex concept that is not directly observable but can be quantified using various indices derived from computational chemistry. scispace.comrsc.org One such set of indicators is based on electron delocalization, which can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net The para-delocalization index (PDI), for example, measures the electron sharing between para-related carbon atoms in a six-membered ring and can be used to quantify aromaticity. scispace.comnih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Approaches

The theoretical prediction of spectroscopic properties for molecules like this compound provides invaluable insights into their electronic structure, bonding, and dynamic behavior. Computational chemistry offers a suite of tools to simulate various types of spectra, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These predictions are not only crucial for interpreting experimental data but also for understanding the fundamental properties of the molecule in the absence of empirical measurements.

The primary computational method employed for predicting spectroscopic properties is Density Functional Theory (DFT). nih.gov This approach has proven to be a powerful tool for determining the electronic structure of molecules, offering a good balance between accuracy and computational cost, especially for larger systems. nih.gov For vibrational spectra, calculations typically involve determining the harmonic frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov More advanced approaches, such as ab initio molecular dynamics (AIMD), can account for anharmonicity effects, which are particularly important for a comprehensive understanding of vibrational modes. rsc.org

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. This requires accurate computation of the electron density distribution around the nuclei of interest. Similarly, the simulation of UV-Visible spectra is achieved through methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies and intensities of electronic transitions, primarily the π-π* transitions within the aromatic rings of this compound.

The following table summarizes the computational approaches typically used to predict the key spectroscopic properties of a molecule like this compound.

Spectroscopic TechniquePredicted PropertiesTypical Computational Approach
Infrared (IR) & Raman SpectroscopyVibrational frequencies and intensitiesDensity Functional Theory (DFT) for harmonic frequencies, Ab Initio Molecular Dynamics (AIMD) for anharmonic effects
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical shifts (¹H, ¹³C)Gauge-Including Atomic Orbital (GIAO) method within DFT
UV-Visible (UV-Vis) SpectroscopyElectronic transition energies and oscillator strengthsTime-Dependent Density Functional Theory (TD-DFT)

Detailed Research Findings

Although a complete computational spectroscopic analysis for this compound is not readily found, we can discuss the anticipated results based on computational studies of related molecules and general chemical principles.

Vibrational Spectra (IR and Raman):

Aromatic C-H Stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.

C=C Stretching in Aromatic Rings: Multiple bands are anticipated between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the phenyl groups.

C-Br Stretching: A strong absorption is expected in the lower frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.

Ge-C Stretching: The vibrations involving the germanium-carbon bond are expected to appear at lower frequencies, generally in the range of 600-450 cm⁻¹, and may couple with other modes.

NMR Spectra (¹H and ¹³C):

¹H NMR: The protons on the phenyl rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the bromine substitution at the para position, two distinct signals (doublets) are expected for the aromatic protons, reflecting their different chemical environments (ortho and meta to the germanium). The electron-withdrawing effect of the bromine atom would likely shift these signals downfield compared to unsubstituted tetraphenylgermane (B86223).

¹³C NMR: The spectra would show distinct signals for the four types of carbon atoms in the phenyl rings: the carbon attached to germanium (ipso-carbon), the carbons ortho to germanium, the carbons meta to germanium, and the carbon bearing the bromine atom. The chemical shifts would be influenced by the electronegativity of both the germanium and bromine atoms.

UV-Visible Spectrum:

The UV-Vis spectrum is expected to be dominated by π-π* electronic transitions within the four bromophenyl rings. These transitions would likely result in strong absorption bands in the ultraviolet region, typically below 300 nm. The presence of the germanium atom and the bromine substituents may cause a slight shift in the absorption maxima compared to benzene (B151609) or bromobenzene (B47551) due to electronic interactions with the phenyl π-systems.

The computational investigation of this compound's spectroscopic properties, therefore, represents a valuable area for future research to provide a deeper understanding of its structure-property relationships.

Future Outlook and Interdisciplinary Research Directions for Tetrakis 4 Bromophenyl Germane

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of organogermanium compounds, including tetra-aryl germanes, often relies on methods that are not aligned with the principles of green chemistry. researchgate.net These routes may involve the use of hazardous reagents, energy-intensive conditions, and the generation of significant chemical waste. A critical future direction for the study of Tetrakis(4-bromophenyl)germane is the development of green and sustainable synthetic pathways.

Current research in organometallic chemistry is increasingly focused on environmentally benign methodologies. rsc.orgnih.gov For this compound, future synthetic strategies could explore:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as ionic liquids or water-based systems, would be a significant advancement. rsc.org

Catalytic Routes: The development of catalytic methods, perhaps employing earth-abundant metals, could improve atom economy and reduce the stoichiometric use of reagents. nih.gov

Renewable Starting Materials: Investigating the synthesis from bio-based precursors, where feasible, would contribute to a more sustainable life cycle for the compound. nih.gov

The successful implementation of these green chemistry principles will not only make the production of this compound more environmentally friendly but also potentially more cost-effective, thereby broadening its accessibility for various applications.

Precision Engineering of Molecular and Supramolecular Architectures

The well-defined tetrahedral structure of this compound, coupled with the four bromine atoms on the phenyl rings, makes it an excellent candidate for a tectonic, or building block, in the field of crystal engineering and supramolecular chemistry. The bromine atoms can act as halogen bond donors, enabling the programmed self-assembly of intricate and extended solid-state structures.

A study on the isomorphous compound, tetrakis(4-bromophenyl)methane (B171993), revealed that the bromine atoms play a crucial role in the formation of molecular networks through Br···Br interactions. rsc.org This suggests that this compound could be similarly employed to construct:

Halogen-Bonded Networks: The directional nature of halogen bonds can be exploited to guide the assembly of 1D, 2D, or 3D supramolecular architectures with predictable topologies.

Co-crystals: By co-crystallizing this compound with halogen bond acceptors, a wide range of new solid forms with tailored properties, such as solubility or melting point, could be designed.

Porous Organic Frameworks: The tetrahedral geometry is ideal for the construction of porous materials. By linking this compound units with appropriate organic linkers, it may be possible to create novel porous organic frameworks (POFs) with potential applications in gas storage and separation.

The precision engineering of such architectures will rely on a deep understanding of the intermolecular interactions at play, particularly the strength and directionality of the C-Br···X halogen bonds.

Advanced In Situ Spectroscopic Characterization during Reactions

Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic processes and discovering new transformations. Advanced in situ spectroscopic techniques offer a powerful means to monitor chemical reactions in real-time, providing valuable insights into the formation and transformation of transient intermediates.

For this compound, future research should focus on employing techniques such as:

In Situ NMR Spectroscopy: To track the consumption of starting materials and the formation of products and intermediates during its synthesis or subsequent functionalization.

In Situ IR and Raman Spectroscopy: To observe changes in vibrational modes, providing information about bond formation and breaking in real-time.

In Situ X-ray Diffraction: For studying the crystallization and phase transitions of its supramolecular assemblies as they form from solution.

The data obtained from these in situ studies will be invaluable for elucidating reaction pathways, identifying key intermediates, and ultimately gaining precise control over the synthesis and assembly of materials based on this compound.

Synergistic Integration of Experimental and Computational Design for Novel Materials

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern materials discovery. In the context of this compound, a combined experimental and computational approach can accelerate the design and prediction of new materials with desired properties.

Future research in this area should involve:

Molecular Modeling: To predict the geometry, electronic structure, and reactivity of this compound and its derivatives.

Crystal Structure Prediction: To computationally screen for and predict the most stable crystalline forms and co-crystals, guiding experimental crystallization efforts.

Simulation of Supramolecular Assembly: To understand the thermodynamic and kinetic factors that govern the formation of extended networks based on this molecule.

Prediction of Material Properties: To computationally estimate properties such as electronic bandgap, charge transport characteristics, and mechanical stability of hypothetical materials incorporating this compound.

By integrating computational predictions with experimental validation, researchers can more efficiently navigate the vast chemical space and focus on the most promising candidates for novel functional materials.

Exploration of New Catalytic Transformations and Selectivity Profiles

The presence of four reactive C-Br bonds in this compound opens up a vast landscape for its use as a precursor in catalytic cross-coupling reactions. These reactions could be used to synthesize a wide array of new functional molecules with unique photophysical or electronic properties.

Future research should explore the use of this compound in catalytic transformations such as:

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups, leading to the formation of extended π-conjugated systems.

Sonogashira Coupling: To append alkyne functionalities, which are valuable for creating linear, rigid structures and for further chemical modifications via "click" chemistry.

Buchwald-Hartwig Amination: To introduce nitrogen-containing groups, which can significantly influence the electronic and photophysical properties of the resulting molecules.

Heck Coupling: To form carbon-carbon bonds with alkenes, providing another avenue for molecular elaboration.

Furthermore, the germanium center itself could potentially influence the reactivity and selectivity of these transformations. Investigating the catalytic profile of this compound in these and other coupling reactions could lead to the discovery of novel reactivity patterns and the synthesis of previously inaccessible molecular architectures.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Tetrakis(4-bromophenyl)germane?

Answer:
this compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions , where a germanium precursor (e.g., GeCl₄) reacts with 4-bromophenylboronic acid or aryl halides. For example:

  • Ullmann Coupling : GeCl₄ is reacted with excess 4-bromoiodobenzene in the presence of a copper catalyst and a base (e.g., K₂CO₃) under inert conditions.
  • Suzuki Coupling : Aryl boronic acid derivatives are coupled with GeCl₄ using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems.
    Key Considerations :
  • Excess aryl halide ensures complete substitution on the germanium center.
  • Reaction temperature (80–120°C) and solvent polarity (DMF or toluene) influence yield and purity.
  • Purification often involves column chromatography (silica gel, hexane/DCM eluent) to remove unreacted bromophenyl derivatives .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.3–7.6 ppm) and quaternary carbons confirm bromophenyl substitution.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M]⁺ or [M-Br]⁺ fragments) validate the molecular formula.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the tetrahedral geometry around the germanium center and Br substituent positions (see analogous structures in germanium compounds ).
    Note : For amorphous samples, FT-IR (C-Br stretching ~550 cm⁻¹) and elemental analysis (Ge and Br content) supplement characterization .

Advanced: What role does this compound play in the design of porous organic frameworks (POFs)?

Answer:
this compound serves as a tetrahedral building block in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs):

  • Cross-Coupling Reactions : Its bromine groups participate in Sonogashira or Yamamoto couplings with alkyne or amine linkers to form 3D networks.
  • Porosity Control : The rigid germanium core enhances framework stability, while bromine acts as a leaving group for post-synthetic modification (e.g., introducing functional groups via nucleophilic substitution).
    Performance Metrics :
  • Surface Area : Brunauer-Emmett-Teller (BET) analysis shows surface areas >500 m²/g in frameworks derived from similar bromophenyl compounds .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >300°C due to strong Ge-C bonds .

Advanced: How do researchers address challenges in crystallizing this compound for structural studies?

Answer:
Crystallization challenges arise from the compound’s high symmetry and bulky substituents . Strategies include:

  • Solvent Selection : Slow evaporation of a saturated DCM/hexane mixture promotes single-crystal growth.
  • Temperature Gradients : Gradual cooling (e.g., 40°C to 25°C over 48 hours) reduces nucleation sites.
  • Additive Use : Small quantities of iodine or crown ethers can template crystal packing.
    Validation :
  • Powder XRD compares experimental patterns with simulated data from single-crystal structures to confirm phase purity .

Advanced: What analytical techniques are critical for evaluating the gas adsorption properties of frameworks incorporating this compound?

Answer:

  • Volumetric Gas Adsorption : High-pressure instruments (e.g., Micromeritics ASAP 2060) measure H₂ , CO₂ , and CH₄ uptake at 77 K and 298 K.
  • Isosteric Heat of Adsorption : Calculated via Clausius-Clapeyron equation from dual-temperature isotherms.
  • Dynamic Breakthrough Experiments : Assess selectivity for gas mixtures (e.g., CO₂/N₂) under flow conditions.
    Case Study :
    Frameworks using analogous bromophenyladamantane units achieved CO₂ capacities of ~12 wt% at 1 bar and 273 K .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors during synthesis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
    First Aid :
  • Skin Contact : Wash with soap/water; seek medical attention if irritation persists.
  • Inhalation : Move to fresh air; administer oxygen if necessary (refer to SDS for germanium compounds ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.